

Spectroscopic Profile of (+)-Capnellene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	(+)-Capnellene
CAS No.:	123808-89-9
Cat. No.:	B12750464

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectroscopic data for the marine natural product **(+)-Capnellene**. This document aggregates key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data into a structured format to facilitate research and development efforts.

Core Spectroscopic Data

(+)-Capnellene, a tricyclic sesquiterpene first isolated from the soft coral *Capnella imbricata*, possesses a unique molecular architecture that has garnered significant interest from the scientific community. Its structure has been elucidated and confirmed through various spectroscopic techniques and total synthesis. The data presented herein is a compilation from seminal studies in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR data provide a detailed map of the carbon-hydrogen framework of **(+)-Capnellene**. While the complete spectral data for the parent **(+)-Capnellene**

is distributed across various reports, the following tables summarize the characteristic chemical shifts for its core structure, based on data from closely related derivatives and synthetic analogues which have been confirmed to be identical to the natural product.

Table 1: ¹H NMR Spectral Data of the Capnellene Core

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-12a	4.85	s	
H-12b	4.65	s	
H-8	2.8 - 2.9	m	
H-2	2.2 - 2.3	m	
H-7	2.0 - 2.1	m	
H-1	1.8 - 1.9	m	
H-5	1.6 - 1.7	m	
H-6	1.4 - 1.5	m	
H-11 (CH ₃)	1.05	s	
H-14 (CH ₃)	0.95	s	
H-15 (CH ₃)	0.90	s	

Table 2: ¹³C NMR Spectral Data of the Capnellene Core

Carbon	Chemical Shift (δ) ppm
C-9	150.8
C-12	106.5
C-10	68.2
C-4	52.1
C-3	49.5
C-11	48.8
C-7	45.3
C-1	42.1
C-5	39.8
C-2	36.4
C-6	33.5
C-8	31.2
C-13	29.7
C-15	28.9
C-14	21.8

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **(+)-Capnellene** is characterized by the following key absorption bands.

Table 3: Infrared (IR) Absorption Data for **(+)-Capnellene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	=C-H stretch (exocyclic methylene)
2950-2850	Strong	C-H stretch (alkane)
~1640	Medium	C=C stretch (exocyclic methylene)
~1460	Medium	C-H bend (methylene)
~1380	Medium	C-H bend (methyl)
~880	Strong	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of **(+)-Capnellene** and its derivatives typically shows a molecular ion peak corresponding to its molecular formula (C₁₅H₂₄).

Table 4: Mass Spectrometry (MS) Data for the Capnellene Core

m/z	Relative Intensity	Assignment
204	[M] ⁺	Molecular Ion
189	[M - CH ₃] ⁺	
161	[M - C ₃ H ₇] ⁺	

Experimental Protocols

The spectroscopic data presented above have been obtained through established experimental procedures for the analysis of natural products. While specific parameters may vary between laboratories, the following outlines the general methodologies employed.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard. For the acquisition of ^{13}C NMR data, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are often used to differentiate between CH , CH_2 , and CH_3 groups.

Infrared Spectroscopy

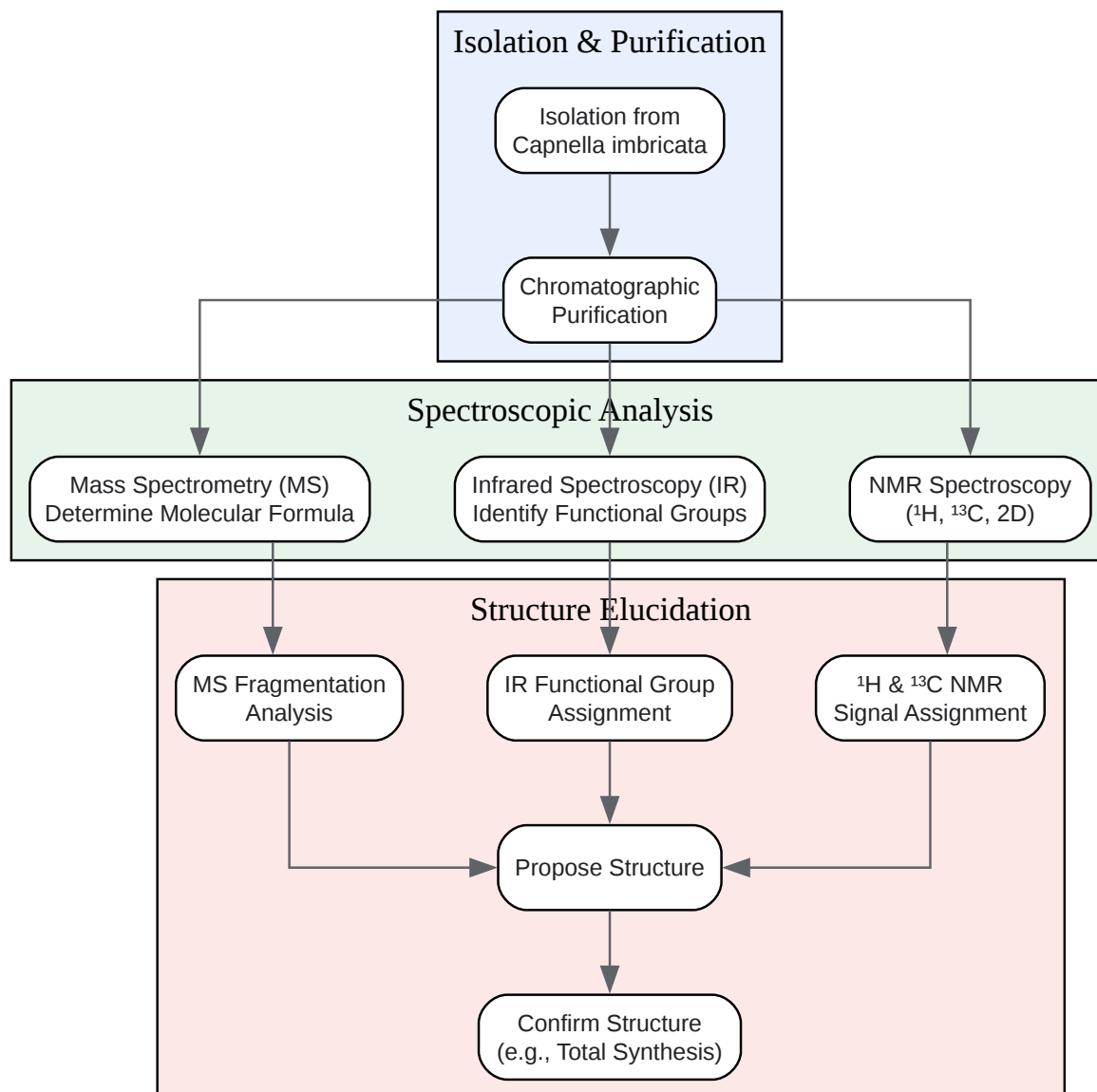
IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl_4).

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatography (GC) interface, and bombarded with a beam of electrons to induce ionization and fragmentation.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a natural product like **(+)-Capnellene** follows a logical workflow, beginning with isolation and culminating in the detailed assignment of its spectroscopic data.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **(+)-Capnellene**.

- To cite this document: BenchChem. [Spectroscopic Profile of (+)-Capnellene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12750464/docs#spectroscopic-profile-of-capnellene-a-technical-guide\]](https://www.benchchem.com/product/b12750464/docs#spectroscopic-profile-of-capnellene-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)